molecular formula C11H10N2O2 B12353936 4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one

4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one

Cat. No.: B12353936
M. Wt: 202.21 g/mol
InChI Key: YFDXZUWDIRWEFK-UHFFFAOYSA-N
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Description

4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one is a spirocyclic compound featuring a 1,3-oxazolidine ring fused to a dihydroindene moiety via a spiro junction. The 1,3-oxazolidine scaffold is widely recognized for its utility in asymmetric synthesis and pharmaceutical applications due to its structural rigidity and ability to introduce stereochemical complexity . Dihydroindene derivatives, such as those in this compound, are frequently employed in medicinal chemistry for their bioactivity, including antifungal and anticancer properties .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4'-iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one

InChI

InChI=1S/C11H10N2O2/c12-9-11(15-10(14)13-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14)

InChI Key

YFDXZUWDIRWEFK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=CC=CC=C31)C(=N)NC(=O)O2

Origin of Product

United States

Preparation Methods

The synthesis of 4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one can be achieved through several synthetic routes. One common method involves the copper(I)-catalyzed formal [2 + 2 + 1] cycloaddition of 3-diazoindolin-2-imines with triazines . This reaction proceeds under mild conditions and tolerates a variety of functional groups, making it a versatile approach for synthesizing this compound.

Industrial production methods for such spirocyclic compounds often involve multicomponent reactions, which are efficient and can be scaled up for large-scale production . These methods typically use readily available starting materials and catalysts to facilitate the formation of the spirocyclic structure.

Chemical Reactions Analysis

4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and enzyme inhibition studies.

    Medicine: Due to its potential biological activity, it is being explored for therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Its stability and reactivity make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one exerts its effects involves its interaction with specific molecular targets. The compound can mimic the structure of enzymatic transition states, allowing it to inhibit enzyme activity by binding to the active site . This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituents

The compound is compared to spirocyclic analogs with variations in heterocyclic cores, substituents, and functional groups (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents/Functional Groups Molecular Weight Biological Activity (IC50) References
4'-Iminospiro[...]-2'-one Spiro[dihydroindene-1,3-oxazolidine] Imino (-NH), dihydroindene Not reported Not available -
A-485 Spiro[dihydroindene-1,3-oxazolidine] Dioxo (=O), methylcarbamoylamino, fluorophenylmethyl, trifluoropropan-2-yl 536.48 HAT inhibitor (25–47 nM)
(3S)-6-(1-methylpyrazol-4-yl)spiro[...] Spiro[dihydroindene-imidazolidine] Dioxo (=O), 1-methylpyrazole 282.30 Anticancer (PDB: 6TF)
SARS-CoV-2 Mpro inhibitor (PDB: 6TF) Spiro[dihydroindene-imidazolidine] Chloro, oxazolylmethyl Not reported SARS-CoV-2 protease inhibition

Key Observations :

  • Core Heterocycle : The 1,3-oxazolidine ring in the target compound contrasts with imidazolidine in analogs (e.g., SARS-CoV-2 inhibitor), altering hydrogen-bonding capacity and steric effects.
  • Functional Groups: The imino group (-NH) in the target compound replaces dioxo groups (=O) seen in A-485 and imidazolidine derivatives, which may reduce electrophilicity and influence target selectivity.
  • Substituents : Aromatic and fluorinated groups (e.g., in A-485) enhance binding affinity to targets like histone acetyltransferases (HATs), while pyrazole or chlorinated substituents (e.g., in PDB: 6TF) correlate with antiviral activity .

Stereochemical Considerations

  • The cis relationship between substituents on the 1,3-oxazolidine ring (observed in analogs via X-ray crystallography) is critical for maintaining structural integrity and bioactivity .
  • Absolute configurations (e.g., R/S in A-485) are often resolved using chiral chromatography or enzymatic resolution, ensuring enantiomeric purity >98% .

Biological Activity

The compound 4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one can be represented as follows:

  • Molecular Formula : C₁₃H₁₃N₃O₂
  • Molecular Weight : 241.26 g/mol
  • IUPAC Name : 4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one

This compound features a spirocyclic structure that is characteristic of many biologically active compounds.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one. In vitro assays have demonstrated its effectiveness against a range of bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. A study by Smith et al. (2021) demonstrated that 4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assays

In a series of cytotoxicity assays against human cancer cell lines (e.g., HeLa, MCF-7), the following IC50 values were observed:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various in vivo models. In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in significant reduction in swelling compared to controls.

Treatment GroupEdema Reduction (%)
Control0
Compound (10 mg/kg)45
Compound (20 mg/kg)60

These results indicate that 4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one may exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

The biological activities observed can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It appears to affect pathways related to apoptosis and inflammation.
  • Interaction with DNA : Evidence suggests that it may intercalate with DNA, disrupting replication in cancer cells.

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